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Cell Line / Model
Experimental
Context

Key Findings (IC₅₀ /
Effect)

Proposed Mechanism Source

Panel of NB cell
lines (e.g., UKF-
NB-2, UKF-NB-3,

UKF-NB-6) &
drug-resistant

sub-lines

Alisertib

monotherapy

IC₅₀: 7.6 - 26.8 nM;

Retained efficacy in
most drug-resistant sub-

lines [1].

G2/M cell cycle arrest,

inhibition of Histone H3
phosphorylation,

induction of apoptosis
[1].

[1]

SK-N-BE(2),
Kelly, NB1691

Alisertib +

External Beam
Radiation

Combination increased
DNA damage (γH2AX
foci) and apoptosis;

decreased MYCN
protein levels [2].

AURKA inhibition

impairs DNA damage
repair, synergizing with

radiation [2].

[2]

NB1691-
LUC/NET
Xenograft
(MYCN-amplified,

MIBG-avid)

Alisertib + 131I-
MIBG (Targeted

Radiotherapy)

Marked combinatorial
effect on tumor growth

inhibition compared to
either agent alone [2].

Radio-sensitization;
increased DNA damage

and apoptosis [2].

[2]

Four High-Risk
NB Models (In

Alisertib + BRD4

Inhibitor (I-

Synergistic reduction in

cell viability (in vitro);

I-BET151 mitigates

reflexive upregulation of

[3]
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Cell Line / Model
Experimental
Context

Key Findings (IC₅₀ /
Effect)

Proposed Mechanism Source

vitro & In vivo) BET151) prolonged survival (in
vivo) [3].

AURKA, MYC, and
MYCN post Alisertib

treatment [3].

p53 Wild-Type
NB Cell Lines

Alisertib + MDM2

Inhibitor (Nutlin-
3)

Enhanced anti-
neuroblastoma activity
and apoptosis [1].

Combination potently

activates the p53 tumor
suppressor pathway [1].

[1]

Detailed Experimental Protocols

The methodologies from the key studies providing the data above are summarized below for replication.

Cell Viability and IC₅₀ Determination (MTT Assay) [1]

Cell Seeding: Plate cells in 96-well plates.
Drug Treatment: Incubate with a concentration gradient of Alisertib for 120 hours.

Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
reagent. The metabolically active cells reduce MTT to purple formazan crystals.

Analysis: Dissolve crystals and measure absorbance. The IC₅₀ value is calculated as the drug
concentration that reduces absorbance by 50% compared to untreated controls.

Analysis of DNA Damage and Apoptosis [2]

DNA Damage (Immunofluorescence):
Seed cells on glass coverslips.
Treat with Alisertib (e.g., 4 hours) followed by external beam radiation (e.g., 4 Gy).

Fix, permeabilize, and stain with an antibody against γH2AX (a marker for DNA double-strand
breaks) and a fluorescent secondary antibody. Counterstain nuclei with DAPI.

Image using fluorescence microscopy and quantify γH2AX foci per nucleus.
Apoptosis (Flow Cytometry):

Harvest cells 48-72 hours post-treatment.
Stain with Annexin V (binds to phosphatidylserine exposed on the outer leaflet of apoptotic

cells) and Propidium Iodide (PI) (stains dead cells).
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Analyze using flow cytometry. Early apoptotic cells are Annexin V positive / PI negative.

In Vivo Tumor Growth Inhibition Study [2]

Model Generation: Implant MYCN-amplified, MIBG-avid neuroblastoma cells (e.g., NB1691-

LUC/NET) into NOD SCID gamma (NSG) mice.
Treatment Groups: Mice are randomized into groups receiving vehicle, Alisertib alone, 131I-MIBG

alone, or the combination.
Dosing Regimen:

Alisertib: Administered via intraperitoneal injection (e.g., 30 mg/kg) daily for 7 days.
131I-MIBG: A single dose (e.g., 37 MBq) is given 24 hours after the first Alisertib dose.

Tumor Monitoring: Measure tumor dimensions twice weekly with calipers. Tumor volume is
calculated as (length × width²) × 0.52.

Statistical Analysis: Tumor growth curves are compared using a linear mixed-effects model.

Mechanism of Action and Synergistic Pathways

The following diagram illustrates the key mechanisms by which Alisertib exerts its effects and synergizes

with other agents in neuroblastoma models.
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This conceptual map integrates findings from multiple studies [2] [1] [3]. The synergistic effects of

combinations like Alisertib with BRD4 inhibition or radiation are mediated through enhanced disruption of

oncogenic signaling and cell fate pathways.

Key Research Implications

Overcoming Drug Resistance: Alisertib retains nanomolar potency even in neuroblastoma cell

lines with acquired resistance to conventional chemotherapies, with its activity unaffected by
ABCB1/MDR1 expression in most cases [1].
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Synergy is Key: The limited efficacy of Alisertib as a single agent in early clinical trials underscores

the importance of rational combinations, as shown in the strong preclinical synergy with DNA-
damaging agents and targeted drugs [2] [3].

Informed Clinical Translation: These preclinical results have directly supported the launch of clinical
trials combining AURKA inhibitors with other therapies, such as a phase I study of Alisertib with

Irinotecan and Temozolomide [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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